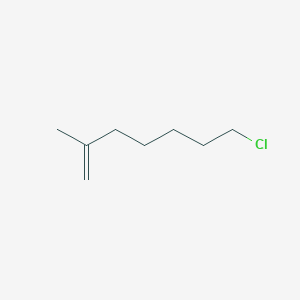

7-Chloro-2-methyl-1-heptene

説明

特性

IUPAC Name |

7-chloro-2-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVTNOWFXTSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571361 | |

| Record name | 7-Chloro-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191488-26-3 | |

| Record name | 7-Chloro-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-2-methyl-1-heptene

Foreword: The Strategic Value of Bifunctional Synthons

In the landscape of modern organic synthesis and drug development, the design of complex molecular architectures hinges on the availability of versatile building blocks. Bifunctional molecules, those possessing two distinct reactive centers, are of paramount importance as they allow for sequential and controlled chemical transformations. 7-Chloro-2-methyl-1-heptene, a halogenated alkene, represents a valuable synthon of this class. Its terminal alkene moiety provides a handle for a plethora of addition and polymerization reactions, while the primary alkyl chloride offers a site for nucleophilic substitution. This guide provides a comprehensive overview of a proposed synthetic route and a detailed characterization workflow for this compound, grounded in established chemical principles.

PART 1: Synthesis of 7-Chloro-2-methyl-1-heptene via Grignard Coupling

The synthesis of 7-Chloro-2-methyl-1-heptene can be efficiently achieved through a cross-coupling reaction employing a Grignard reagent. This approach is predicated on the selective formation of a Grignard reagent from a dihaloalkane and its subsequent reaction with an appropriate electrophile.

Reaction Principle: Selective Grignard Formation and Nucleophilic Attack

The chosen synthetic strategy leverages the differential reactivity of carbon-bromine and carbon-chlorine bonds. The C-Br bond is more labile and thus more readily undergoes oxidative insertion with magnesium metal to form the Grignard reagent. The less reactive C-Cl bond remains intact during this process. The resulting organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of an allyl halide. A patent for the synthesis of the related compound 7-chloro-1-heptene outlines a similar strategy, highlighting the industrial viability of this approach[1].

The proposed reaction is as follows:

-

Formation of the Grignard Reagent: 1-bromo-4-chlorobutane reacts with magnesium turnings in an ethereal solvent, such as tetrahydrofuran (THF), to selectively form 4-chlorobutylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then reacted with 2-methylallyl chloride. The nucleophilic carbon of the Grignard reagent attacks the primary carbon of 2-methylallyl chloride, displacing the chloride and forming the carbon-carbon bond of the target molecule.

Experimental Protocol: A Step-by-Step Guide

Materials and Equipment:

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

1-bromo-4-chlorobutane

-

2-methylallyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activation of Magnesium: To a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings and a single crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This process activates the magnesium surface.

-

Grignard Reagent Formation: Add anhydrous THF to the flask. A solution of 1-bromo-4-chlorobutane in anhydrous THF is then added dropwise via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. The disappearance of the magnesium turnings and the formation of a grayish solution indicate the successful formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-methylallyl chloride in anhydrous THF dropwise. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 7-Chloro-2-methyl-1-heptene. The purification of a similar alkene, 3-methyl-1-heptene, is effectively achieved through fractional distillation, which is suitable for removing impurities with different boiling points[2].

Synthesis Workflow Diagram

Caption: Synthesis workflow for 7-Chloro-2-methyl-1-heptene.

PART 2: Characterization of 7-Chloro-2-methyl-1-heptene

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₅Cl | [3] |

| Molecular Weight | 146.66 g/mol | [3] |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | ~170-180 °C | Estimated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS) are:

-

~4.7 ppm (2H, s): Vinylic protons of the C=CH₂ group.

-

~3.5 ppm (2H, t): Methylene protons adjacent to the chlorine atom (-CH₂Cl).

-

~2.0 ppm (2H, t): Allylic methylene protons (-C(CH₃)=CH₂-CH₂-).

-

~1.7 ppm (3H, s): Methyl protons on the double bond (-C(CH₃)=CH₂).

-

~1.4-1.8 ppm (4H, m): Methylene protons in the middle of the alkyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. The expected chemical shifts (in ppm) are:

-

~145 ppm: Quaternary carbon of the double bond (>C=CH₂).

-

~110 ppm: Methylene carbon of the double bond (>C=CH₂).

-

~45 ppm: Methylene carbon attached to chlorine (-CH₂Cl).

-

~38 ppm: Allylic methylene carbon.

-

~32 ppm: Methylene carbon adjacent to the chloro-substituted carbon.

-

~26 ppm: Methylene carbon beta to the double bond.

-

~22 ppm: Methyl carbon on the double bond.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 7-Chloro-2-methyl-1-heptene are expected in the following regions:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |

| C=C | Stretch | 1640-1680 | [4][5] |

| =C-H | Stretch | 3070-3090 | [4] |

| =C-H | Out-of-plane bend | 890-900 | [4] |

| C-H (sp³) | Stretch | 2850-2960 | [4] |

| C-Cl | Stretch | 600-800 | [6][7][8] |

The presence of a sharp peak around 3080 cm⁻¹ and another at ~1650 cm⁻¹ would be strong evidence for the terminal alkene, while a band in the 600-800 cm⁻¹ region would suggest the presence of the C-Cl bond.[4][5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 146.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z = 148 with about one-third the intensity of the M⁺ peak is expected.[6] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways for haloalkanes include the loss of the halogen atom or HCl. Alkenes can undergo allylic cleavage. Expected fragments include:

-

m/z = 111: Loss of Cl radical.

-

m/z = 95: Loss of the chloropropyl group.

-

m/z = 55: Allylic cation [C₄H₇]⁺.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of 7-Chloro-2-methyl-1-heptene.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of 7-Chloro-2-methyl-1-heptene. The proposed Grignard-based synthesis is scalable and relies on well-established reaction principles. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a clear pathway for the unambiguous confirmation of the product's structure and purity. As a versatile bifunctional intermediate, 7-Chloro-2-methyl-1-heptene holds significant potential for applications in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

References

-

ChemSynthesis. (n.d.). 7-chloro-2-methyl-2-hepten-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylhept-1-ene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-7-CHLORO-2-METHYL-HEPTANAL. Retrieved from [Link]

- Google Patents. (2015). CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene.

-

Workman, J., & Smith, B. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

-

Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. University of Pittsburgh. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-7-CHLORO-2-METHYL-HEPTANAL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2Z)-1-chloro-2-heptene. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-1-heptene. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Sato, F. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (2014). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne.

Sources

- 1. CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-Chloro-2-methylhept-1-ene | C8H15Cl | CID 15316717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

"physical and chemical properties of 7-Chloro-2-methyl-1-heptene"

An In-depth Technical Guide to 7-Chloro-2-methyl-1-heptene: Properties, Reactivity, and Synthesis

Introduction

7-Chloro-2-methyl-1-heptene is a bifunctional organohalide of significant interest to the research and chemical synthesis community. Possessing both a terminal alkene and a primary alkyl chloride, this molecule serves as a versatile building block for the construction of more complex molecular architectures. Its distinct reactive sites allow for orthogonal chemical transformations, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. This guide provides a comprehensive overview of its known and predicted properties, reactivity profile, potential synthetic pathways, and essential handling information, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The fundamental characteristics of 7-Chloro-2-methyl-1-heptene are defined by its molecular structure, which features an eight-carbon backbone. A double bond is located between carbons 1 and 2, with a methyl group attached to carbon 2. A chlorine atom is substituted at the terminal carbon 7 position.

Caption: 2D structure of 7-Chloro-2-methyl-1-heptene.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 7-chloro-2-methylhept-1-ene | [1] |

| CAS Number | 191488-26-3 | [1] |

| Molecular Formula | C₈H₁₅Cl | [1] |

| SMILES | CC(=C)CCCCCCl | [1] |

| InChIKey | INYVTNOWFXTSFY-UHFFFAOYSA-N | [1] |

Physical and Spectroscopic Properties

Physical Properties

Experimental data on the physical properties of 7-Chloro-2-methyl-1-heptene are not extensively documented. However, computational data from reliable chemical databases provide valuable estimates.

Table 2: Computed Physical Properties

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | [1] |

| Exact Mass | 146.0862282 Da | [1] |

| XLogP3-AA (Lipophilicity) | 3.8 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Predicted Spectroscopic Analysis

While experimental spectra are not publicly available, the structure of 7-Chloro-2-methyl-1-heptene allows for an expert prediction of its key spectroscopic features. This analysis is crucial for researchers in verifying its synthesis and for quality control.

Caption: Predicted proton environments for ¹H NMR analysis.

-

¹H NMR Spectroscopy:

-

δ ~4.7 ppm (2H, multiplet, g): Vinylic protons (=CH₂) on C1, appearing as two distinct signals due to their diastereotopic nature.

-

δ ~3.5 ppm (2H, triplet, e): Methylene protons adjacent to the chlorine atom (-CH₂Cl) on C7, deshielded by the electronegative halogen.

-

δ ~1.7 ppm (3H, singlet, f): Methyl protons (-CH₃) on C2, appearing as a singlet as there are no adjacent protons.

-

δ ~2.0 ppm (2H, triplet, a): Allylic protons on C3, deshielded by the adjacent double bond.

-

δ ~1.2-1.6 ppm (6H, multiplet, b,c,d): Methylene protons of the alkyl chain (C4, C5, C6), exhibiting complex overlapping signals.

-

-

¹³C NMR Spectroscopy:

-

δ ~145 ppm: Quaternary alkene carbon (C2).

-

δ ~110 ppm: Terminal alkene carbon (C1, =CH₂).

-

δ ~45 ppm: Carbon bearing the chlorine atom (C7, -CH₂Cl).

-

δ ~22-35 ppm: Alkyl carbons of the chain (C3, C4, C5, C6).

-

δ ~22 ppm: Methyl carbon (C2-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

~3075 cm⁻¹: C-H stretch for sp² hybridized carbons (vinylic C-H).

-

~2850-2960 cm⁻¹: C-H stretch for sp³ hybridized carbons (alkyl C-H).

-

~1650 cm⁻¹: C=C alkene stretch.

-

~890 cm⁻¹: Out-of-plane C-H bend for the terminal =CH₂ group.

-

~650-750 cm⁻¹: C-Cl stretch.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): Expected at m/z 146 and 148 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

-

Key Fragments: Fragmentation would likely involve the loss of a chlorine radical (M-35), loss of HCl (M-36), and cleavage of the alkyl chain, particularly at the allylic position.

-

Chemical Properties and Synthetic Applications

The dual functionality of 7-Chloro-2-methyl-1-heptene makes it a highly valuable synthon. The alkene and alkyl chloride moieties can be targeted with high selectivity, enabling a range of transformations.

Caption: Dual reactivity profile of 7-Chloro-2-methyl-1-heptene.

Reactivity of the Alkene Group

The terminal double bond is susceptible to a variety of electrophilic addition reactions:

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) will selectively reduce the double bond to yield 2-methyl-1-chloroheptane.

-

Halogenation: Addition of halogens like Br₂ or Cl₂ proceeds readily to form the corresponding 1,2-dihalo derivative.

-

Hydrohalogenation: Reaction with H-X can yield either the Markovnikov or anti-Markovnikov addition product depending on reaction conditions (e.g., radical initiator for anti-Markovnikov).

-

Oxidation: The alkene can be oxidized to form an epoxide using peroxy acids (like m-CPBA) or cleaved under stronger conditions (ozonolysis).

Reactivity of the Alkyl Chloride Group

The primary alkyl chloride is an excellent electrophilic site for nucleophilic substitution and organometallic reactions:

-

Nucleophilic Substitution (Sₙ2): The C-Cl bond is readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, OR⁻, I⁻) to introduce new functional groups at the terminus of the chain.

-

Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent (e.g., THF) forms the corresponding Grignard reagent, a potent carbon nucleophile. This intermediate can then react with electrophiles such as aldehydes, ketones, and CO₂.

-

Palladium-Catalyzed Cross-Couplings: The compound is an ideal substrate for various cross-coupling reactions.[2] This includes Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in modern drug discovery and materials science.[2]

Proposed Synthesis Protocol

A practical and efficient synthesis of 7-Chloro-2-methyl-1-heptene can be envisioned through a Grignard coupling reaction. This approach leverages commercially available starting materials and established reaction conditions. A similar strategy has been documented for the synthesis of the related 7-chloro-1-heptene.[3]

Caption: Proposed workflow for the synthesis of 7-Chloro-2-methyl-1-heptene.

Step-by-Step Methodology

-

Grignard Reagent Preparation: a. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine. b. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. c. Slowly add a solution of 1-bromo-4-chlorobutane in anhydrous THF dropwise. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and gentle reflux indicates the start of the reaction. d. Maintain the reaction at a gentle reflux until all the magnesium is consumed. Cool the resulting grey solution of (4-chlorobutyl)magnesium bromide to 0°C.

-

Coupling Reaction: a. In a separate flask, add a catalytic amount of a suitable coupling catalyst (e.g., copper(I) iodide or a palladium complex). b. Add the substrate that will provide the isobutenyl group, such as 2-bromopropene. c. Cool the mixture to 0°C and slowly add the prepared Grignard reagent via cannula. d. Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC for the consumption of the starting material.

-

Workup and Purification: a. Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate the solvent under reduced pressure. e. Purify the crude product by vacuum distillation to yield pure 7-Chloro-2-methyl-1-heptene.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Chloro-2-methyl-1-heptene is not widely available, general precautions for handling volatile haloalkenes should be strictly followed, based on data for similar compounds like 1-heptene and other chlorinated hydrocarbons.[4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Fire and Explosion Hazard: The compound is expected to be a flammable liquid.[5] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use explosion-proof equipment and take precautionary measures against static discharge.[4]

-

Health Hazards: May cause skin and serious eye irritation.[5] May cause respiratory irritation upon inhalation.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4]

Disclaimer: This safety information is provided as general guidance. Always consult a specific and current Safety Data Sheet (SDS) for the compound before handling.

References

-

PubChem. 7-Chloro-2-methylhept-1-ene. National Center for Biotechnology Information. [Link]

-

CPAchem. Safety Data Sheet - 1-Heptene. [Link]

-

PubChem. 7-Chloro-1-heptene. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

- 1. 7-Chloro-2-methylhept-1-ene | C8H15Cl | CID 15316717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. 7-Chloro-1-heptene | C7H13Cl | CID 12955924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fr.cpachem.com [fr.cpachem.com]

An In-Depth Technical Guide to 7-Chloro-2-methylhept-1-ene (CAS Number 191488-26-3): Properties and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 7-Chloro-2-methylhept-1-ene (CAS 191488-26-3) is limited in publicly available literature. This guide has been compiled using computed data and information on the broader class of chlorinated alkenes and halogenated hydrocarbons to provide a comprehensive overview of its likely properties and potential hazards. All recommendations should be supplemented by a thorough risk assessment before handling this compound.

Introduction

7-Chloro-2-methylhept-1-ene, identified by the CAS number 191488-26-3, is an organic compound belonging to the class of halogenated alkenes.[1] Its structure features a heptene backbone with a chlorine atom at the seventh carbon and a methyl group at the second carbon.[2] While specific research on this particular molecule is not extensive, its classification as a chlorinated alkene provides a basis for understanding its potential chemical reactivity, biological activity, and associated hazards. This guide aims to provide a detailed technical overview for researchers, synthesizing available data with established principles for handling halogenated hydrocarbons to ensure safe and informed use in a laboratory setting. One source indicates that this compound is a discontinued product, which may suggest challenges in its synthesis, stability, or market demand.[2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Cl | PubChem[1] |

| Molecular Weight | 146.66 g/mol | PubChem[1] |

| IUPAC Name | 7-chloro-2-methylhept-1-ene | PubChem[1] |

| SMILES | CC(=C)CCCCCCl | PubChem[1] |

| InChI | InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 | PubChem[1] |

| InChIKey | INYVTNOWFXTSFY-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Canonicalized | Yes | PubChem[3] |

| Heavy Atom Count | 9 | PubChem[3] |

| Complexity | 76.6 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

Potential Hazards and Toxicological Profile

As a specific Safety Data Sheet (SDS) for 7-Chloro-2-methylhept-1-ene is not available, a conservative approach to its hazard assessment is warranted, based on the known toxicology of chlorinated alkenes.

Metabolic Activation and Potential for Toxicity

The primary route of metabolic transformation for chlorinated ethylenes is oxidation to electrophilic oxiranes.[4] These oxiranes are reactive intermediates that can be hydrolyzed, react with cellular nucleophiles, or rearrange to form chlorinated aldehydes or acyl chlorides.[4] The stability of these oxirane intermediates is a key determinant of the mutagenic and carcinogenic potential of chlorinated ethylenes.[4]

Caption: General metabolic pathway of a chlorinated alkene.

Potential Carcinogenicity

Studies on mixtures of chlorinated alkanes and alkenes have indicated potential carcinogenic effects in animal models. For instance, a high-dose mixture of chlorinated organic solvents was found to induce a significantly higher incidence of mammary adenocarcinoma in female mice.[5][6] Given these findings, 7-Chloro-2-methylhept-1-ene should be handled as a potential carcinogen.

General Health Hazards

Halogenated hydrocarbons can pose a range of health risks depending on the specific compound, route, and duration of exposure.[7]

-

Inhalation: Vapors of halogenated hydrocarbons can cause central nervous system depression, with symptoms including dizziness, headache, and nausea.[8]

-

Skin Contact: Prolonged or repeated skin contact can cause irritation and dermatitis due to the defatting action of the solvent.[7][8]

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.[8]

-

Ingestion: Ingestion of halogenated hydrocarbons can be harmful and may lead to systemic toxicity.[8]

-

Organ Toxicity: Long-term exposure to some chlorinated hydrocarbons has been associated with liver and kidney toxicity.[7]

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is essential when working with 7-Chloro-2-methylhept-1-ene.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] Containers should be tightly closed and clearly labeled.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[8][9]

-

Body Protection: A lab coat and closed-toe shoes are required.[9]

-

Respiratory Protection: If there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator should be used.[7]

Caption: Workflow for safe handling and disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal of 7-Chloro-2-methylhept-1-ene

As a halogenated hydrocarbon, 7-Chloro-2-methylhept-1-ene requires special disposal procedures to prevent environmental contamination.

-

Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[9]

-

Waste Containers: Collect waste in a dedicated, properly labeled, and sealed container.[10]

-

Disposal Method: The primary method for the disposal of chlorinated organic residues is high-temperature incineration.[11] This process decomposes the waste into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[11] Contact your institution's hazardous waste disposal program for specific procedures.[8] Under no circumstances should this compound be disposed of down the drain.[12]

Conclusion

While 7-Chloro-2-methylhept-1-ene (CAS 191488-26-3) is not a widely studied compound, its classification as a chlorinated alkene necessitates a cautious and informed approach to its handling and disposal. Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risks associated with this class of compounds. The information provided in this guide, based on general principles for halogenated hydrocarbons, serves as a foundation for developing robust safety procedures for working with this and other lesser-known research chemicals.

References

- Process for Disposal of Chlorinated Organic Residues. (n.d.).

- Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.

-

Henschler, D. (1977). Metabolism of chlorinated alkenes and alkanes as related to toxicity. Journal of Environmental Pathology and Toxicology, 1(2), 125–133. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylhept-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, F. I., Kuo, M. L., & Ueng, T. H. (2000). Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice. Toxicology, 145(2-3), 135–146. Retrieved from [Link]

- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. (2025). Benchchem.

- Water Quality Australia. (n.d.). Chlorinated alkenes in freshwater and marine water.

-

North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

-

Wang, F. I., Kuo, M. L., & Ueng, T. H. (2000). Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice. ResearchGate. Retrieved from [Link]

-

Ensign, S. A., Hyman, M. R., & Arp, D. J. (1992). Cometabolic degradation of chlorinated alkenes by alkene monooxygenase in a propylene-grown Xanthobacter strain. Applied and Environmental Microbiology, 58(9), 3038–3046. Retrieved from [Link]

- Labeling Halogenated Hydrocarbon Solvent Containers. (n.d.).

-

Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylhept-1-en-3-yne. National Center for Biotechnology Information. Retrieved from [Link]

- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.

-

Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]

- 7-Chlorohept-1-ene | 929-21-5. (n.d.). Benchchem.

- 7-chloro-2-methyl-2-hepten-4-one. (2025). ChemSynthesis.

- Process for the incineration of chlorinated organic materials. (1980). Google Patents.

- 7-Chloro-2-methylhept-1-ene. (n.d.). Echemi.

- 7-CHLORO-2-METHYLHEPT-1-EN-3-YNE. (n.d.). Chemical Cloud Database.

- 7-Chlorohept-1-ene. (n.d.). LookChem.

-

PubChem. (n.d.). 7-Chloro-5-methylhept-1-yne. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-1-heptene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 7-Chloro-2-methylhept-1-ene | C8H15Cl | CID 15316717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. scienceready.com.au [scienceready.com.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ehs.yale.edu [ehs.yale.edu]

"starting materials for 7-Chloro-2-methyl-1-heptene synthesis"

An In-depth Technical Guide to the Synthesis of 7-Chloro-2-methyl-1-heptene

Introduction

7-Chloro-2-methyl-1-heptene is a functionalized alkene that serves as a valuable intermediate in organic synthesis. Its structure, featuring a terminal double bond and a primary alkyl chloride, offers two distinct points for chemical modification, making it a versatile building block for more complex molecules. The IUPAC name for this compound is 7-chloro-2-methylhept-1-ene, and its chemical formula is C₈H₁₅Cl[1]. This guide provides a detailed exploration of the primary synthetic strategies for its preparation, with a focus on underlying mechanisms, experimental considerations, and practical protocols for researchers in chemistry and drug development.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to 7-Chloro-2-methyl-1-heptene reveals several logical disconnections. The most apparent strategies involve the formation of the carbon-carbon skeleton through established coupling reactions or the construction of the alkene via olefination methods. The primary chloroalkane functionality is typically introduced by using a bifunctional starting material or by post-synthetic modification of a precursor alcohol.

Caption: Retrosynthetic analysis of 7-Chloro-2-methyl-1-heptene.

This analysis highlights two particularly effective forward-synthesis strategies: a Grignard-based cross-coupling and a Wittig olefination, which will be discussed in detail.

Chapter 2: Synthesis via Grignard Cross-Coupling

The most direct and efficient documented synthesis of 7-Chloro-2-methyl-1-heptene involves the coupling of a mono-Grignard reagent derived from a dihaloalkane with an allyl halide. A key patent demonstrates a practical method using 1-bromo-4-chlorobutane as a primary starting material[2].

Principle and Rationale

This strategy leverages the differential reactivity of halogen atoms in Grignard reagent formation. The carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of 4-chlorobutylmagnesium bromide. This mono-Grignard reagent then acts as a nucleophile in a copper-catalyzed cross-coupling reaction with an electrophilic partner like 3-chloropropene (allyl chloride) to form the desired carbon skeleton[2].

The use of a catalyst, such as dilithium tetrachlorocuprate(II) (Li₂CuCl₄), is crucial for facilitating the coupling between the Grignard reagent and the alkyl halide[3].

Starting Materials

| Starting Material | Formula | M.W. ( g/mol ) | Key Properties | Supplier Examples |

| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | Liquid, moisture-sensitive | Sigma-Aldrich, TCI |

| Magnesium Turnings | Mg | 24.31 | Solid, flammable | Various |

| 3-Chloropropene | C₃H₅Cl | 76.53 | Liquid, flammable, toxic | Sigma-Aldrich, Alfa Aesar |

| Lithium Tetrachlorocuprate | Li₂CuCl₄ | 219.24 | Typically prepared in situ or used as a 0.1M solution in THF | Sigma-Aldrich |

Experimental Protocol

The synthesis is performed in two main stages: formation of the Grignard reagent and the subsequent catalytic coupling.

Part A: Preparation of 4-Chlorobutylmagnesium Bromide

-

Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Reagent Charging: Charge the flask with magnesium turnings. A mixed solvent system of toluene and tetrahydrofuran (THF) is added[2].

-

Initiation: Add a small portion of a solution of 1-bromo-4-chlorobutane in THF to the magnesium. The reaction can be initiated with gentle warming or the addition of an iodine crystal.

-

Grignard Formation: Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 1-bromo-4-chlorobutane solution dropwise at a rate that maintains a gentle reflux. The patent suggests that maintaining the temperature below -5 °C can be beneficial[2]. After the addition is complete, stir the mixture until the magnesium is consumed.

Part B: Copper-Catalyzed Cross-Coupling

-

Catalyst Addition: Cool the freshly prepared Grignard reagent solution to 0-5 °C in an ice bath. Add the copper catalyst (e.g., a solution of Li₂CuCl₄ in THF)[2].

-

Coupling Reaction: Slowly add 3-chloropropene (allyl chloride) to the reaction mixture, ensuring the temperature is maintained at 5 ± 2 °C[2]. A higher temperature can lead to unwanted side products[2].

-

Reaction Completion & Quenching: Stir the mixture at this temperature for several hours until analysis (e.g., GC) shows consumption of the starting materials. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 7-Chloro-2-methyl-1-heptene.

Caption: Experimental workflow for the Grignard cross-coupling synthesis.

Chapter 3: Synthesis via Wittig Olefination

An alternative and highly reliable strategy for forming the terminal alkene is the Wittig reaction. This method involves the reaction of an aldehyde with a phosphorus ylide to produce an alkene and triphenylphosphine oxide[4][5]. For this specific target, the reaction would occur between 6-chlorohexanal and isopropylidenetriphenylphosphorane.

Principle and Rationale

The Wittig reaction is a cornerstone of alkene synthesis due to its reliability and predictability. The key intermediate is the phosphorus ylide, which is prepared by deprotonating a phosphonium salt with a strong base[5]. The ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This leads to a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and the thermodynamically stable triphenylphosphine oxide byproduct[6][7].

Starting Materials

This route requires the preparation of the aldehyde and the ylide.

-

6-Chlorohexan-1-ol: Commercially available. Can be oxidized to 6-chlorohexanal using standard methods (e.g., PCC, Swern oxidation).

-

Isopropyltriphenylphosphonium Bromide: Prepared by reacting triphenylphosphine with 2-bromopropane.

-

Strong Base: n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used to generate the ylide[4].

Experimental Protocol

Part A: Synthesis of 6-Chlorohexanal (Example: PCC Oxidation)

-

Suspend pyridinium chlorochromate (PCC) in dichloromethane (DCM) in a flask.

-

Add a solution of 6-chlorohexan-1-ol in DCM dropwise.

-

Stir the mixture at room temperature for 2-3 hours until the alcohol is consumed.

-

Filter the mixture through a pad of silica gel or Florisil to remove the chromium byproducts, washing with additional DCM.

-

Carefully remove the solvent by distillation to yield crude 6-chlorohexanal, which should be used promptly due to the potential for polymerization[5].

Part B: Wittig Reaction

-

Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend isopropyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium dropwise. The formation of the deep red or orange ylide will be observed. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Olefination: Cool the ylide solution back to 0 °C. Add a solution of freshly prepared 6-chlorohexanal in anhydrous THF dropwise.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water. Extract the mixture with pentane or hexane. The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and may precipitate. Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the product by column chromatography or vacuum distillation.

Caption: Key stages of the Wittig reaction mechanism.

Chapter 4: Alternative Synthetic Approaches

Functional Group Interconversion from an Alcohol

A conceptually simple approach is the conversion of 2-methyl-6-hepten-1-ol to the target chloride. This is a standard functional group interconversion.

-

Principle: The hydroxyl group of an alcohol can be readily replaced by a chlorine atom using various reagents.[8][9] Thionyl chloride (SOCl₂) is often preferred for preparing primary alkyl chlorides because the byproducts (SO₂ and HCl) are gases, which simplifies purification[10][11]. Other reagents include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅)[9].

-

Starting Material: The main challenge of this route is the synthesis of the precursor, 2-methyl-6-hepten-1-ol. This alcohol can be prepared via a Grignard reaction between 4-pentenylmagnesium bromide (made from 5-bromo-1-pentene) and isobutyraldehyde. While viable, this multi-step process makes it less direct than the cross-coupling route described in Chapter 2.

Alkene Metathesis

Olefin metathesis is a powerful tool for C=C bond formation, but its application here is less straightforward.

-

Principle: A cross-metathesis reaction between 2-methylpropene (isobutylene) and 6-chloro-1-hexene could, in theory, yield the desired product[12]. This reaction would be catalyzed by a ruthenium-based complex, such as a Grubbs or Hoveyda-Grubbs catalyst.

-

Challenges: The primary challenges would be controlling the reaction to favor the cross-metathesis product over the self-metathesis of 6-chloro-1-hexene and ensuring high E/Z selectivity if applicable (though not for this terminal alkene). The volatility of isobutylene also presents handling challenges. This route is more of academic interest than a practical, large-scale preparation method.

Conclusion

For the synthesis of 7-Chloro-2-methyl-1-heptene, the Grignard cross-coupling reaction stands out as the most efficient and industrially relevant method. It utilizes readily available starting materials and proceeds in high yield under controlled conditions. The Wittig olefination provides a robust and reliable alternative, showcasing a classic method for alkene synthesis. While other methods like functional group interconversion from an alcohol are chemically sound, they often require more synthetic steps. The choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of specific starting materials, and the desired purity of the final product.

References

- CK-12 Foundation. (2026, January 1).

- ChemSynthesis. (2025, May 20). 7-chloro-2-methyl-2-hepten-4-one.

- Chemistry LibreTexts. (2023, January 22).

- Google Patents. (Date not available).

-

Organic Syntheses. (Date not available). 6-CHLORO-1-HEXENE. [Link]

- ResearchGate. (Date not available).

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Unacademy. (Date not available).

- Vedantu. (Date not available). Preparation of Haloalkane from Alcohol: Methods & Reagents Explained.

- Umicore. (Date not available).

- Wikipedia.

- Pearson+. (Date not available). Show how Wittig reactions might be used to synthesize the following....

- Organic Chemistry Portal.

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- PubChem. (Date not available). 7-Chloro-2-methylhept-1-ene.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Common Methods of Preparation for Haloalkanes [unacademy.com]

- 11. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained [vedantu.com]

- 12. React App [pmc.umicore.com]

"reactivity of the vinyl group in 7-Chloro-2-methyl-1-heptene"

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 7-Chloro-2-methyl-1-heptene

Abstract

7-Chloro-2-methyl-1-heptene is a bifunctional organic molecule featuring a terminal vinyl group and a primary alkyl chloride. This guide provides a comprehensive analysis of the reactivity of the vinyl group, a site of significant chemical interest. We will explore the electronic and steric factors that govern its behavior and detail the primary reaction pathways it undergoes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this versatile chemical scaffold. The discussion is grounded in fundamental principles of organic chemistry, with detailed mechanistic explanations and practical experimental protocols.

Structural and Electronic Analysis

7-Chloro-2-methyl-1-heptene possesses the molecular formula C₈H₁₅Cl.[1] Its structure is characterized by two key functional groups separated by a flexible four-carbon alkyl chain:

-

A 1,1-disubstituted alkene (vinyl group): Specifically, an isobutenyl moiety, located at one terminus of the molecule. The double bond, with its electron-rich pi system, is the primary locus of reactivity discussed in this guide.[2]

-

A primary alkyl chloride: Located at the C7 position, this group offers a secondary site for nucleophilic substitution or organometallic reactions.

The reactivity of the vinyl group is primarily influenced by two factors:

-

Electronic Effects: The C2-methyl group exerts a positive inductive effect (+I), pushing electron density towards the double bond. This donation of electron density increases the nucleophilicity of the pi bond, making it more susceptible to attack by electrophiles.[3][4] Furthermore, this alkyl substituent plays a crucial role in stabilizing any potential carbocation intermediate at the C2 position through hyperconjugation.[4] The chloro group at C7 is too distant to exert a significant inductive or resonance effect on the vinyl group's electron density.

-

Steric Effects: The methyl group at C2 introduces a moderate degree of steric hindrance. While the terminal C1 carbon remains accessible, the C2 carbon is more sterically crowded. This steric environment, in conjunction with electronic effects, dictates the regioselectivity of addition reactions.

Key Reaction Pathways of the Vinyl Group

The electron-rich nature of the C=C double bond makes it a prime target for electrophiles. Consequently, electrophilic addition is the most common and synthetically useful class of reactions for 7-Chloro-2-methyl-1-heptene.[5][6]

Electrophilic Addition Reactions

In these reactions, an electrophile (E⁺) attacks the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).[2] The regioselectivity of this addition is governed by Markovnikov's Rule , which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[3]

For 7-Chloro-2-methyl-1-heptene, this means the electrophile will add to C1, generating a more stable tertiary carbocation at C2, which is then captured by the nucleophile.

Caption: Markovnikov addition of HBr to the vinyl group.

2.1.2 Halogenation: Anti-Addition

The reaction with halogens like Br₂ or Cl₂ in an inert solvent (e.g., CH₂Cl₂) results in the formation of a vicinal dihalide. [7]This reaction is stereospecific, proceeding via anti-addition. The mechanism involves the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the face opposite the bridge, leading to the anti-conformation. [7][8] 2.1.3 Hydroboration-Oxidation: Anti-Markovnikov Addition

To achieve hydration with the opposite regioselectivity (anti-Markovnikov), a two-step hydroboration-oxidation sequence is employed. [9][10]

-

Hydroboration: The alkene is treated with borane (BH₃), often complexed with THF. Boron, being less electronegative than hydrogen, acts as the electrophile. The addition is concerted, and due to steric hindrance from the C2-methyl group, the bulky boron atom adds to the less-substituted C1 carbon, while the hydrogen adds to C2. [11][12]2. Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. [9] The final product is 7-chloro-2-methylheptan-1-ol, the anti-Markovnikov alcohol.

Caption: Competing regiochemical outcomes in hydration reactions.

Radical Addition of HBr

In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism. [13]This pathway reverses the regioselectivity to yield the anti-Markovnikov product.

-

Initiation: Peroxide homolytically cleaves to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical adds to the C1 of the vinyl group to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule, yielding the product and another bromine radical to continue the chain.

The product of this reaction is 7-chloro-1-bromo-2-methylheptane. This method is effective for HBr but not for HCl or HI. [13]

Reactions Involving the Distal Chloro Group

While the primary focus is the vinyl group, the chloroalkane functionality at C7 provides an orthogonal reactive handle. Most notably, it can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. [14][15] Cl-(CH₂)₅-C(CH₃)=CH₂ + Mg --(anhydrous ether)--> MgCl-(CH₂)₅-C(CH₃)=CH₂

This transformation converts the electrophilic C7 carbon into a potent nucleophile, which can then be used in a vast array of carbon-carbon bond-forming reactions, such as addition to carbonyls, epoxides, or CO₂. [16][17]The successful formation of this Grignard reagent requires careful control of conditions to prevent polymerization initiated at the vinyl group.

Summary of Regioselectivity

The choice of reagents dictates the regiochemical outcome of additions across the vinyl group, providing significant synthetic control.

| Reaction | Reagent(s) | Key Intermediate | Regioselectivity | Product Type |

| Hydrohalogenation | HBr, HCl | Tertiary Carbocation | Markovnikov | 2-halo-2-methylalkane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Tertiary Carbocation | Markovnikov | Tertiary Alcohol |

| Halogenation | Br₂, Cl₂ | Cyclic Halonium Ion | N/A (Vicinal) | 1,2-Dihalo-2-methylalkane |

| Radical Addition | HBr, ROOR | Tertiary Radical | Anti-Markovnikov | 1-bromo-2-methylalkane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Organoborane | Anti-Markovnikov | Primary Alcohol |

Experimental Protocols

The following protocols are illustrative examples grounded in established organic chemistry methodologies.

Protocol: Markovnikov Hydrobromination

Objective: To synthesize 7-chloro-2-bromo-2-methylheptane.

Methodology:

-

Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 7-Chloro-2-methyl-1-heptene (10.0 g, 68.2 mmol).

-

Reagent Addition: The flask is cooled in an ice bath. A 48% aqueous solution of hydrobromic acid (30 mL) is added slowly with vigorous stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Protocol: Anti-Markovnikov Hydroboration-Oxidation

Objective: To synthesize 7-chloro-2-methylheptan-1-ol.

Methodology:

-

Hydroboration Setup: A flame-dried 250 mL three-neck flask is fitted with a thermometer, a magnetic stir bar, and a nitrogen inlet. The flask is charged with 7-Chloro-2-methyl-1-heptene (10.0 g, 68.2 mmol) and anhydrous THF (50 mL). The solution is cooled to 0°C.

-

Borane Addition: A 1.0 M solution of borane-tetrahydrofuran complex (BH₃-THF, 25 mL, 25 mmol) is added dropwise via syringe, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

Oxidation: The flask is cooled again to 0°C. Water (10 mL) is added slowly to quench excess borane, followed by 3 M aqueous sodium hydroxide (10 mL). A 30% solution of hydrogen peroxide (10 mL) is then added dropwise, ensuring the temperature does not exceed 40°C.

-

Reaction: The mixture is stirred at room temperature for 2 hours.

-

Workup: The aqueous layer is saturated with potassium carbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography on silica gel.

Conclusion

The vinyl group in 7-Chloro-2-methyl-1-heptene exhibits predictable yet highly versatile reactivity, dominated by electrophilic addition reactions. The presence of the C2-methyl substituent is the primary determinant of regioselectivity, strongly favoring the formation of tertiary intermediates under ionic conditions (Markovnikov's rule). This inherent electronic preference can be overcome through mechanistically distinct pathways, such as hydroboration or radical additions, to achieve anti-Markovnikov functionalization. The distal chloro group provides an additional site for modification, making this molecule a valuable bifunctional building block for the synthesis of complex target structures in pharmaceutical and materials science. A thorough understanding of these competing pathways is essential for any scientist aiming to leverage this molecule in a synthetic context.

References

-

NCERT. Haloalkanes and Haloarenes. Available from: [Link]

- Google Patents. CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene.

-

Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Available from: [Link]

-

Pearson Education. Reactions of Alkenes. Available from: [Link]

-

ChemSynthesis. (2Z)-1-chloro-2-heptene. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. 2-Methyl-1-heptene. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. 7-Chloro-2-methylhept-1-ene. Available from: [Link]

-

Leah4sci on YouTube. (2021). Anti-Markovnikov Radical Halogenation of Alkenes. Available from: [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Available from: [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Available from: [Link]

-

Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Available from: [Link]

-

Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]

-

YouTube. (2022). Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. Available from: [Link]

-

Chemistry LibreTexts. (2023). Radical Allylic Halogenation. Available from: [Link]

-

Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Available from: [Link]

-

Chemguide. electrophilic addition reactions menu. Available from: [Link]

-

Michigan State University Chemistry. Alkene Reactivity. Available from: [Link]

-

Chemistry LibreTexts. (2023). 10.S: Organohalides (Summary). Available from: [Link]

-

Quora. What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. Available from: [Link]

-

Wikipedia. Grignard reaction. Available from: [Link]

-

ACS Publications, The Journal of Organic Chemistry. Ionic Reaction of Halogens with Terminal Alkenes. Available from: [Link]

-

Study Mind. Alkene Structure and Reactivity (A-Level Chemistry). Available from: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]

-

Quora. Why are vinyl halides less reactive than alkyl halides?. Available from: [Link]

-

Chemistry Steps. Electrophilic Addition Reactions of Alkenes. Available from: [Link]

-

Wikipedia. Hydroboration–oxidation reaction. Available from: [Link]

-

ChemSynthesis. 7-chloro-2-methyl-2-hepten-4-one. Available from: [Link]

-

Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Available from: [Link]

-

YouTube. (2021). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. Available from: [Link]

-

Visualize Organic Chemistry. Alkene hydroboration. Available from: [Link]

-

Khan Academy. Alkene stability (video) | Hyperconjugation. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Wikipedia. Free-radical halogenation. Available from: [Link]

-

YouTube. (2024). Introduction to the Electrophilic Addition to Alkenes. Available from: [Link]

-

YouTube. (2021). Alkene Reactions. Available from: [Link]

-

PrepChem.com. Synthesis of 7-chloroquinaldine. Available from: [Link]

-

Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Available from: [Link]

-

ACS Publications, Organometallics. The Grignard Reagents. Available from: [Link]

-

Save My Exams. Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

-

BYJU'S. Mechanism for Hydroboration Oxidation of Alkenes. Available from: [Link]

Sources

- 1. 7-Chloro-2-methylhept-1-ene | C8H15Cl | CID 15316717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pearson.com [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkene Reactivity [www2.chemistry.msu.edu]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. leah4sci.com [leah4sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Grignard reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Grignard Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Stability and Storage of 7-Chloro-2-methyl-1-heptene

Abstract

7-Chloro-2-methyl-1-heptene is a halogenated alkene of significant interest as a versatile intermediate in complex organic synthesis, particularly within pharmaceutical and specialty chemical development.[1] Its utility is intrinsically linked to its purity, which can be compromised by improper handling and storage. This technical guide provides an in-depth analysis of the factors governing the stability of 7-Chloro-2-methyl-1-heptene, outlining its potential degradation pathways and offering field-proven protocols for its long-term storage and safe handling. The recommendations herein are designed to ensure chemical integrity, minimize the formation of deleterious impurities, and promote safety for research and development professionals.

Core Physicochemical Properties and Hazard Profile

A foundational understanding of the physicochemical properties of 7-Chloro-2-methyl-1-heptene is essential for predicting its behavior and implementing appropriate safety controls. The molecule's reactivity is primarily dictated by two key functional groups: a terminal alkene and a primary alkyl chloride.

Caption: Key structural features of 7-Chloro-2-methyl-1-heptene.

The compound's hazard profile, extrapolated from data on structurally similar chlorinated and unsaturated hydrocarbons, necessitates careful handling.[2][3] It is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[3][4]

| Property | Value | Source |

| IUPAC Name | 7-chloro-2-methylhept-1-ene | PubChem[5] |

| CAS Number | 191488-26-3 | ChemicalBook[6] |

| Molecular Formula | C₈H₁₅Cl | PubChem[5] |

| Molecular Weight | 146.66 g/mol | PubChem[5] |

| Physical State | Colorless Liquid (presumed) | ChemBK[2] |

| GHS Hazard Codes | H226 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | PubChem[3] |

Understanding Chemical Stability and Degradation

The long-term stability of 7-Chloro-2-methyl-1-heptene is threatened by several potential degradation pathways. Awareness of these mechanisms is critical for designing effective storage strategies.

2.1 Hydrolysis In the presence of water, even atmospheric moisture, chlorinated hydrocarbons can undergo slow hydrolysis.[7] For 7-Chloro-2-methyl-1-heptene, this reaction involves the nucleophilic substitution of the chloride ion by water, yielding 2-methyl-1-hepten-7-ol and hydrochloric acid (HCl). The generation of HCl is particularly problematic as it can catalyze further degradation and corrode metallic storage containers.[7]

2.2 Oxidation and Polymerization The terminal double bond is a site of high electron density, making it susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light or the presence of radical initiators, leading to the formation of peroxides, aldehydes, ketones, or epoxides. Furthermore, acidic impurities (such as HCl from hydrolysis) or radical species can initiate the polymerization of the alkene, resulting in oligomeric or polymeric materials that contaminate the product.

2.3 Incompatibility To prevent hazardous and purity-compromising reactions, 7-Chloro-2-methyl-1-heptene must be stored away from incompatible materials.

-

Strong Oxidizing Agents: Can react violently with the alkene moiety.[2][4]

-

Strong Bases: Can promote elimination reactions (dehydrochlorination) to form a diene.

-

Certain Metals: While mild steel is often used for chlorinated solvent storage, the presence of moisture and subsequent HCl formation can lead to corrosion.[8] Stainless steel is a more inert option for preserving high purity.[7][9]

Caption: Primary degradation pathways for 7-Chloro-2-methyl-1-heptene.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is paramount for maintaining the compound's integrity and ensuring operator safety.

3.1 Optimal Storage Conditions The primary objective is to mitigate the factors identified in Section 2. The following conditions are recommended for long-term storage:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[10] Recommended: 2-8°C. | Reduces vapor pressure, slows the rate of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the terminal alkene by excluding atmospheric oxygen. |

| Container | Tightly sealed, amber glass bottles for lab scale. For bulk, stainless steel containers are preferred.[2][9][11] | Prevents ingress of moisture and air. Amber glass protects from light. Stainless steel offers superior resistance to potential corrosion from HCl.[7] |

| Light Exposure | Protect from light. | Prevents photo-initiated radical formation, which can lead to oxidation and polymerization. |

| Purity | Ensure the material is free of water and acidic impurities before long-term storage.[7] | Water and acid are key initiators of the most significant degradation pathways. |

3.2 Experimental Protocol: Safe Laboratory Handling

This protocol provides a self-validating workflow for safely handling 7-Chloro-2-methyl-1-heptene in a research environment.

Materials:

-

7-Chloro-2-methyl-1-heptene in a sealed container

-

Chemically resistant gloves (e.g., nitrile, neoprene)

-

Safety goggles or face shield

-

Flame-retardant lab coat

-

Certified chemical fume hood

-

Inert gas source (Argon or Nitrogen) with manifold

-

Dry, clean glassware (e.g., round-bottom flask, graduated cylinder)

-

Grounding straps/clamps

-

Appropriate waste container

Procedure:

-

Preparation: Don all required Personal Protective Equipment (PPE).[2] Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Inerting: Set up dry, clean glassware in the fume hood. Purge the glassware with a gentle stream of inert gas for several minutes to displace air and moisture.

-

Grounding: Since the compound is flammable, ground all metal equipment, including the source container and receiving vessel, to prevent static electricity discharge.[4][10]

-

Dispensing: Allow the container of 7-Chloro-2-methyl-1-heptene to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Carefully unseal the container under the inert atmosphere blanket.

-

Transfer: Transfer the desired quantity of the liquid using a dry syringe or cannula.

-

Resealing and Storage: Promptly and securely reseal the source container, purging the headspace with inert gas before final tightening. Return the container to its designated cool, dark storage location.[10]

-

Waste Disposal: Dispose of contaminated materials (gloves, pipette tips, etc.) in a designated, approved waste container.[4]

Caption: Step-by-step workflow for safe laboratory handling.

Protocol for Stability Monitoring

For long-term storage, especially for materials used in cGMP processes, periodic re-testing is essential to validate continued integrity.

4.1 Purity Analysis by Gas Chromatography (GC)

-

Objective: To quantify the purity of 7-Chloro-2-methyl-1-heptene and detect any degradation products or impurities.

-

Method:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., hexane).

-

Inject the sample onto a GC system equipped with a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).

-

Use a temperature program that adequately separates the main peak from potential lower-boiling (e.g., elimination byproducts) and higher-boiling (e.g., dimers, oxidation products) impurities.

-

Calculate purity by area percent. A decrease in the main peak area or the appearance of new peaks over time indicates degradation.

-

4.2 Water Content by Karl Fischer Titration

-

Objective: To quantify the water content, a key initiator of hydrolysis.

-

Method: Use a coulometric or volumetric Karl Fischer titrator to directly measure the water content in an aliquot of the material. An increase in water content over time signals a breach in storage container integrity.

4.3 Acidity Test

-

Objective: To detect the formation of HCl from hydrolysis.

-

Method:

-

Shake a 5 mL aliquot of the compound with 5 mL of deionized, neutral water.

-

Allow the layers to separate.

-

Carefully measure the pH of the aqueous layer using a calibrated pH meter or high-quality pH paper.

-

A pH value below 6.0 indicates the presence of acidic impurities, likely HCl.

-

Conclusion

The stability of 7-Chloro-2-methyl-1-heptene is governed by its susceptibility to hydrolysis, oxidation, and polymerization. By implementing a comprehensive storage strategy that includes cool temperatures, protection from light, and exclusion of air and moisture via an inert atmosphere and appropriate containers, the chemical integrity of this valuable intermediate can be preserved. Strict adherence to safe handling protocols, including proper grounding and use of a fume hood, is mandatory to ensure operator safety. Regular analytical monitoring provides the ultimate validation of these storage and handling systems, guaranteeing the material's quality for its intended applications in research and development.

References

-

European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Heptene, 7-chloro-. Retrieved from [Link]

-

European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12955924, 7-Chloro-1-heptene. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 7-chloro-2-methyl-2-hepten-4-one. Retrieved from [Link]

- Google Patents. (n.d.). CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene.

-

ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine. Retrieved from [Link]

-

Restek. (2025, May 1). Safety Data Sheet - DWM-503-1. Retrieved from [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). (2Z)-1-chloro-2-heptene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15316717, 7-Chloro-2-methylhept-1-ene. Retrieved from [Link]

-

Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and bioengineering, 51(5), 528–537. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne.

-

Chemsrc. (2025, August 25). 7-Chloro-1-heptene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101392401, (2R,7R)-7-chloro-2-methylbicyclo[2.2.1]heptane. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptene, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

G. G. Gribble, et al. (2002). Structure and Synthesis of the Natural Heptachloro-1′-methyl-1,2′-bipyrrole (Q1). Angewandte Chemie International Edition, 41(10), 1740-1743. Retrieved from [Link]

Sources

- 1. CN104447187A - Synthesis method of pharmaceutical raw material 7-chloro-1-heptene - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 7-Chloro-1-heptene | C7H13Cl | CID 12955924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 7-Chloro-2-methylhept-1-ene | C8H15Cl | CID 15316717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Chloro-2-methylhept-1-ene | 191488-26-3 [chemicalbook.com]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 10. echemi.com [echemi.com]

- 11. ipi-global.com [ipi-global.com]

Introduction: The Enduring Utility of the Carbon-Chlorine Double Bond

An In-depth Technical Guide to the Synthesis and Reactions of Chloroalkenes

Chloroalkenes, organic compounds featuring at least one chlorine atom bonded to a doubly bonded carbon, represent a cornerstone of modern synthetic chemistry. Their unique electronic properties, arising from the interplay between the π-system of the alkene and the electronegativity of the chlorine atom, render them versatile intermediates and valuable building blocks. In the pharmaceutical industry, the chloroalkene motif is present in various bioactive molecules and serves as a key handle for molecular diversification. For materials scientists, chloroalkenes are the fundamental monomers for the production of ubiquitous polymers like poly(chloroethene) (PVC).[1][2][3] This guide offers a comprehensive review of the core synthetic methodologies for accessing chloroalkenes and delves into their most significant reaction pathways, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Chloroalkenes

The strategic installation of a chloroalkene moiety requires careful consideration of stereoselectivity and regioselectivity. Several robust methods have been developed, ranging from classical addition reactions to modern transition-metal-catalyzed transformations.

Hydrochlorination of Alkynes

One of the most direct methods for synthesizing chloroalkenes is the addition of hydrogen chloride (HCl) across the triple bond of an alkyne.[4]

Mechanism and Regioselectivity